(Biphenyl-4-yloxy)essigsäure

Übersicht

Beschreibung

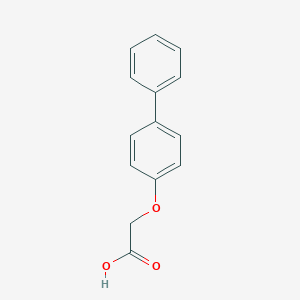

(Biphenyl-4-yloxy)acetic acid is an organic compound with the molecular formula C14H12O3 It consists of a biphenyl group attached to an acetic acid moiety through an oxygen atom

Wissenschaftliche Forschungsanwendungen

(Biphenyl-4-yloxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Wirkmechanismus

Target of Action

It is known that acetic acid, a related compound, is commonly used in pain sensation studies due to its mechanism of action that leads to the production of a localized inflammatory response .

Mode of Action

It is known that acetic acid induces pain sensation by triggering a localized inflammatory response through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), producing prostaglandin .

Biochemical Pathways

Related compounds like acetic acid are known to affect the arachidonic acid pathway, leading to the production of prostaglandins, which play a key role in inflammation and pain sensation .

Result of Action

Related compounds like acetic acid are known to induce pain sensation and inflammation, suggesting that (biphenyl-4-yloxy)acetic acid may have similar effects .

Biochemische Analyse

Biochemical Properties

It is known that biphenyl compounds have been studied for their biological activities . For instance, 4-Biphenylacetic acid, a related compound, is a potential non-steroidal anti-inflammatory agent and forms a solid inclusion complex with β-cyclodextrin . It also interacts with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .

Cellular Effects

The specific cellular effects of (Biphenyl-4-yloxy)acetic acid are not well-documented. Related biphenyl compounds have been shown to have significant cellular effects. For example, 4-Biphenylacetic acid, when interacting with quinolone antibacterial agents, induces functional blockade of the γ-aminobutyric acid receptors .

Molecular Mechanism

The molecular mechanism of (Biphenyl-4-yloxy)acetic acid is not fully understood. Biphenyl compounds have been studied for their molecular mechanisms. For instance, 4-Biphenylacetic acid, a related compound, is known to interact with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .

Metabolic Pathways

Biphenyl compounds have been studied for their involvement in various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Biphenyl-4-yloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of biphenyl-4-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of (biphenyl-4-yloxy)acetic acid.

Industrial Production Methods: Industrial production of (biphenyl-4-yloxy)acetic acid typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated systems.

Analyse Chemischer Reaktionen

Types of Reactions: (Biphenyl-4-yloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of biphenyl-4-carboxylic acid.

Reduction: Formation of biphenyl-4-ylmethanol.

Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

(Biphenyl-4-yloxy)acetic acid can be compared with other similar compounds, such as:

Biphenyl-4-carboxylic acid: Similar structure but lacks the acetic acid moiety.

Biphenyl-4-ylmethanol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.

Biphenyl-4-ylacetic acid: Similar structure but with a different substitution pattern on the biphenyl ring.

Uniqueness: (Biphenyl-4-yloxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Biologische Aktivität

(Biphenyl-4-yloxy)acetic acid, also known as 2-(Biphenyl-4-yloxy)acetic acid, is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of (Biphenyl-4-yloxy)acetic acid is . Its structure consists of a biphenyl moiety linked to an acetic acid functional group. The compound exhibits a dihedral angle of 47.51° between the phenyl and benzene rings in its crystal form, which influences its biological interactions .

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of (Biphenyl-4-yloxy)acetic acid and its derivatives. For instance, a series of synthesized derivatives demonstrated significant anti-inflammatory effects in animal models. One study reported that certain derivatives exhibited up to 81.81% reduction in paw edema induced by carrageenan, surpassing the efficacy of standard anti-inflammatory drugs like flurbiprofen .

2. Analgesic Activity

The analgesic potential of (Biphenyl-4-yloxy)acetic acid has been evaluated through various assays. Research indicates that specific derivatives showed analgesic activity ranging from 16.9% to 72.8%, with some compounds performing comparably to flurbiprofen, a well-known analgesic . This suggests that (Biphenyl-4-yloxy)acetic acid could serve as a viable alternative for pain management.

3. Anticancer Potential

Emerging studies suggest that (Biphenyl-4-yloxy)acetic acid may possess anticancer properties. Certain derivatives have been screened for their ability to inhibit cancer cell proliferation, showing promising results against various cancer types . For example, compounds derived from this acid have been associated with significant cytotoxic effects on breast cancer cells.

4. Other Biological Activities

In addition to the aforementioned activities, (Biphenyl-4-yloxy)acetic acid exhibits potential antibacterial and antimalarial properties. While some studies indicate limited antibacterial activity against certain strains, others suggest that derivatives may enhance efficacy against resistant bacterial strains .

Table 1: Summary of Biological Activities

Research Highlights

- Kumar et al. (2008) : Investigated the anti-inflammatory and analgesic properties of biphenyl derivatives and found promising results indicating lower ulcerogenic potential compared to traditional NSAIDs .

- Malamas et al. (2000) : Reported on the antihyperglycemic activity of biphenyl oxo-acetic acids, suggesting broader therapeutic applications beyond inflammation and pain management .

- Recent Advances : A series of studies have focused on synthesizing new derivatives with improved pharmacological profiles, emphasizing the need for further exploration into their mechanisms of action and safety profiles .

Eigenschaften

IUPAC Name |

2-(4-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294294 | |

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-86-3 | |

| Record name | 13333-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13333-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the structure of (Biphenyl-4-yloxy)acetic acid?

A1: (Biphenyl-4-yloxy)acetic acid is an organic compound with the molecular formula C14H12O3. [] Structurally, it consists of two benzene rings (forming a biphenyl group) connected to an oxyacetate group (-OCH2COOH). X-ray crystallography studies reveal that the two benzene rings within the biphenyl group are not coplanar but are slightly twisted with a dihedral angle of 47.51°.[1] This non-planar conformation can influence the molecule's interactions with other molecules and biological targets.

Q2: How does the structure of (Biphenyl-4-yloxy)acetic acid relate to its potential as an anti-inflammatory agent?

A2: Research suggests that derivatives of (Biphenyl-4-yloxy)acetic acid, particularly those incorporating 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole rings, show promise as anti-inflammatory agents. [] While the exact mechanism is still under investigation, Quantitative Structure-Activity Relationship (QSAR) studies provide insights. These studies analyze the relationship between the structure of a molecule and its biological activity. 2D and 3D QSAR models, developed using tools like Partial Least Square (PLS) regression and Molecular Field Analysis, highlight specific structural features crucial for anti-inflammatory activity. [] This suggests that modifications to the (Biphenyl-4-yloxy)acetic acid scaffold, particularly the introduction of specific heterocyclic rings, can be used to tune its anti-inflammatory properties.

Q3: Are there any specific examples of how (Biphenyl-4-yloxy)acetic acid has been modified and what are the potential implications?

A3: Yes, researchers have successfully synthesized derivatives of (Biphenyl-4-yloxy)acetic acid incorporating 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moieties linked to either ibuprofen or the (Biphenyl-4-yloxy)acetic acid core. [] This modification strategy aims to combine the known pharmacological properties of ibuprofen, a widely used NSAID, with the potential anti-inflammatory effects of the modified (Biphenyl-4-yloxy)acetic acid. While further research is needed to fully elucidate the pharmacological profile of these derivatives, this approach exemplifies how targeted structural modifications can potentially lead to compounds with enhanced or novel therapeutic properties.

Q4: Has (Biphenyl-4-yloxy)acetic acid been found to form any interesting arrangements in its solid state?

A4: Yes, in its crystal form, (Biphenyl-4-yloxy)acetic acid molecules interact through hydrogen bonding. [] Specifically, pairs of molecules form dimers through double O—H⋯O hydrogen bonds, creating a ring motif known as R22(8). Furthermore, these dimers are linked together by C—H⋯π interactions, resulting in the formation of extended zigzag layers within the crystal lattice. [] This organized packing arrangement highlights the importance of intermolecular interactions in influencing the solid-state properties of the compound.

Q5: Are there any available resources for researchers interested in further exploring (Biphenyl-4-yloxy)acetic acid and its derivatives?

A5: Software like VLife MDS 4.3 has been instrumental in developing and analyzing QSAR models for (Biphenyl-4-yloxy)acetic acid derivatives. [] This software offers a suite of tools for molecular modeling, simulation, and data analysis, making it a valuable resource for researchers investigating the structure-activity relationships of this compound class. Additionally, continued exploration of synthetic methodologies, as exemplified by the modified synthesis of [3,3′-di-sec-butyl-4′-(2-dimethylaminoethoxy)biphenyl-4-yloxy]acetic acid with improved yield, [] is crucial for advancing the field. Researchers can build upon these findings to design and synthesize novel derivatives with improved pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.